N-Dodecanoyl-phenlyalanine
CAS No.:
Cat. No.: VC16483300
Molecular Formula: C21H33NO3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33NO3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-(dodecanoylamino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25) |
| Standard InChI Key | RKQUHHNIJVGMIG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
N-Dodecanoyl-L-phenylalanine (IUPAC name: (2S)-2-(dodecanoylamino)-3-phenylpropanoic acid) consists of a 12-carbon saturated fatty acid (dodecanoic acid) linked via an amide bond to the L-isomer of phenylalanine. The compound’s amphiphilic nature arises from its hydrophobic dodecanoyl chain and the polar carboxylate group of phenylalanine. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C21H33NO3 | |
| Molecular weight | 347.492 g/mol | |
| Exact mass | 347.246 Da | |
| LogP (lipophilicity) | 5.11 | |
| Polar surface area | 66.4 Ų | |
| HS code | 2924299090 |
The compound’s high LogP value underscores its lipophilic character, which enhances its utility in formulations requiring membrane permeability or micelle formation . Its classification under HS code 2924299090 (cyclic amides) reflects its regulatory status as a non-hazardous chemical in trade contexts .
Synthesis Methodologies
Chemical Synthesis
Traditional chemical synthesis involves coupling dodecanoic acid derivatives with L-phenylalanine under activated conditions. Notable methods include:
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Pal et al. (2007): A 97% yield was achieved using dodecanoyl chloride and L-phenylalanine in tetrahydrofuran (THF) with triethylamine as a base .
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Phoon et al. (2004): A 98% yield was reported via mixed anhydride intermediates, leveraging N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) as coupling agents .
These methods, while efficient, often require stoichiometric reagents and generate stoichiometric waste, prompting interest in enzymatic alternatives .
Enzymatic Synthesis
A patent by WO1990014429A1 details an enzyme-catalyzed process using lipases (e.g., Candida antarctica lipase B) to acylate phenylalanine amides with dodecanoic acid esters in organic solvents . Key advantages include:
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Selectivity: Enzymes selectively acylated the α-amino group without modifying the carboxylate or aromatic side chain .
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Sustainability: Reduced reliance on toxic solvents and reagents compared to chemical methods .
Physicochemical and Regulatory Profiles
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL at 25°C) but readily dissolves in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO) . Stability studies indicate no decomposition under ambient conditions for up to 24 months when stored in inert atmospheres .
Regulatory Considerations
Under HS code 2924299090, N-dodecanoyl-L-phenylalanine incurs a 6.5% Most Favored Nation (MFN) tariff and 30.0% general tariff in international trade . No acute toxicity data are publicly available, though its structural similarity to food-grade surfactants suggests low biohazard potential .
Applications in Industry and Research
Surfactant and Detergent Formulations
The compound’s amphiphilicity enables its use in:
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Personal care products: As a mild surfactant in shampoos and moisturizers, leveraging its compatibility with skin proteins .
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Industrial cleaners: Effective in emulsifying oils without generating excessive foam .
Biomedical Research
While direct therapeutic applications remain unexplored, its phenylalanine moiety has been investigated in:
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Drug delivery systems: Enhancing lipid solubility of peptide-based drugs .
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Enzyme studies: Serving as a substrate for lipases and proteases in mechanistic assays .
Research Frontiers and Challenges
Scalability of Enzymatic Production
Despite advances, industrial-scale enzymatic synthesis faces hurdles such as enzyme cost and reaction time optimization . Immobilized lipase systems and continuous-flow reactors are under investigation to address these limitations .
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